molecular formula C12H14F3NO2 B12278246 Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate

Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate

Cat. No.: B12278246
M. Wt: 261.24 g/mol
InChI Key: HVIBSBGRTVOBOR-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate (CAS 914613-28-8) is a fluorinated organic compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol . This methyl ester is part of a class of synthetic compounds investigated for their potential in medicinal chemistry research, particularly in the development of novel antibacterial agents. Research into structurally related compounds has highlighted their value as scaffolds for inhibiting key bacterial enzymes, such as the Mur enzymes (MurA-MurF) in Mycobacterium tuberculosis . These enzymes are essential for the cytoplasmic steps of peptidoglycan biosynthesis, a critical polymer of the bacterial cell wall that is absent in mammalian cells, making it a promising target for selective antibiotic development . The presence of the trifluoromethyl group is a significant feature, as the unique electronic effects and lipophilic nature of fluorine atoms can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets . The synthetic method for related analogs, as described in a patent, involves a reductive amination process, underscoring the compound's role as a precursor in organic synthesis, potentially for the generation of novel gamma-amino acid derivatives . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

methyl 4-anilino-5,5,5-trifluoropentanoate

InChI

InChI=1S/C12H14F3NO2/c1-18-11(17)8-7-10(12(13,14)15)16-9-5-3-2-4-6-9/h2-6,10,16H,7-8H2,1H3

InChI Key

HVIBSBGRTVOBOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(F)(F)F)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The protocol begins with 5,5,5-trifluoro-4-(4-methoxybenzylidene)pentanoic acid methyl ester (1), prepared via Knoevenagel condensation of methyl 4,4,4-trifluoroacetoacetate with 4-methoxybenzaldehyde. Reductive amination using sodium borohydride (NaBH₄) and zinc chloride (ZnCl₂) in dichloromethane (CH₂Cl₂) under nitrogen affords the target compound in 72–85% yield after column chromatography.

Key Reaction Parameters:

  • Molar Ratio: NaBH₄ (1.2 equiv), ZnCl₂ (0.1 equiv)
  • Temperature: Room temperature (20–25°C)
  • Time: 6–24 hours
  • Workup: Aqueous extraction followed by silica gel chromatography

Adaptations for Phenylamino Derivatives

To synthesize the phenylamino variant, the 4-methoxybenzaldehyde precursor is replaced with benzaldehyde. The resulting imine intermediate undergoes analogous reductive amination. However, electron-deficient anilines (e.g., 4-nitroaniline) require elevated temperatures (40–50°C) due to reduced nucleophilicity.

Palladium-Catalyzed Coupling Approaches

Recent advances leverage palladium-mediated cross-coupling to install the phenylamino group. US Patent 20230322682 describes a Heck reaction between 4-bromophenyl intermediates and methyl acrylate to form α,β-unsaturated esters.

Synthetic Pathway

  • Intermediate Preparation: 4-Bromo-5,5,5-trifluoropentanoic acid methyl ester (2) is synthesized via bromination of the corresponding trifluoromethyl ketone.
  • Buchwald–Hartwig Amination: Reaction with aniline using Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as ligands in toluene at 110°C yields the phenylamino product.

Optimization Data:

Catalyst System Yield (%) Reaction Time (h)
Pd(OAc)₂/Xantphos 68 12
Pd₂(dba)₃/BINAP 75 10
PdCl₂(Amphos)₂ 52 18

Limitations

  • Requires anhydrous conditions and inert atmosphere.
  • Palladium residues necessitate stringent purification (e.g., Chelex resin).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields for thermally demanding steps. A 2022 study (PMC10354740) applied this technique to analogous imidazoquinoline derivatives.

Procedure

  • Imine Formation: Methyl 4,4,4-trifluoroacetoacetate reacts with aniline in ethanol under microwave irradiation (100°C, 300 W, 20 min).
  • In Situ Reduction: Sodium cyanoborohydride (NaBH₃CN) is added, and irradiation continues for 15 min.

Advantages:

  • 90% conversion in 35 min vs. 24 hours conventionally.
  • Reduced side products (e.g., over-reduction to secondary amines).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Reductive Amination 72–85 95–98 Industrial 12–18
Pd-Catalyzed 68–75 98–99 Pilot-scale 45–60
Microwave-Assisted 85–90 97–99 Lab-scale 22–30

Key Findings:

  • Reductive Amination: Most cost-effective for bulk production but requires chromatographic purification.
  • Palladium-Catalyzed: High purity but prohibitive for large-scale applications due to catalyst costs.
  • Microwave-Assisted: Optimal for rapid small-batch synthesis but energy-intensive.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Antiviral Research

The unique structure of methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate suggests potential applications in antiviral drug development. Its trifluoromethyl group may enhance the compound's interaction with viral enzymes or receptors, making it a candidate for further investigation in antiviral therapies. Research indicates that compounds with similar structures have shown efficacy against various viral infections, highlighting the need for studies on this compound's pharmacodynamics and pharmacokinetics.

Cancer Treatment

Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. This compound's structural characteristics may allow it to interact with cancer cell pathways, potentially leading to the development of novel anticancer agents. Comparative studies with other fluorinated compounds could provide insights into its effectiveness against specific cancer types .

Pesticide Development

The compound's chemical properties make it a candidate for use in developing new pesticides. The presence of both trifluoromethyl and aniline groups can enhance the compound's effectiveness against pests while potentially reducing toxicity to non-target organisms. Research in agrochemicals has shown that similar structures can improve the efficacy of pesticide formulations .

Pharmacovigilance Studies

Recent pharmacovigilance studies have highlighted the importance of monitoring new chemical entities like this compound for safety signals in clinical settings. These studies utilize real-world data to assess adverse effects associated with new drugs and provide insights into their therapeutic profiles .

Efficacy Trials

Initial trials involving structurally similar compounds have shown promise in treating viral infections and cancers. For instance, studies on fluorinated analogs have demonstrated enhanced binding affinities to viral targets and improved therapeutic outcomes in animal models . Such findings underscore the potential for this compound to contribute to future therapeutic strategies.

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenylamino group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Methyl (S)-5,5,5-Trifluoro-4-((4-nitrobenzylidene)amino)pentanoate (5Fa)

  • Structural Differences: Replaces the phenylamino group with a 4-nitrobenzylidene imine.
  • Synthesis : Catalyzed by QD-3/A-1 at -50°C in THF, yielding 62% with 90% enantiomeric excess (ee) .

Methyl 5,5,5-Trifluoro-4-(2-(4-nitrophenyl)hydrazono)pentanoate

  • Structural Differences: Substitutes phenylamino with a 4-nitrophenylhydrazono group (CAS 1161004-91-6).
  • Properties: The hydrazono group may confer unique reactivity in cyclization or coordination chemistry. Molecular formula: C₁₂H₁₂F₃N₃O₄ .

Methyl 5,5,5-Trifluoro-4-(o/m/p-tolylamino)pentanoate Isomers

  • Structural Differences: Methyl substituents on the phenylamino group (ortho, meta, para positions).
  • Impact : Steric hindrance (e.g., ortho-substituted) alters enantioselectivity and solubility. Exact mass: 275.118432 .

tert-Butyl 2-(Benzyloxycarbonylamino)-5,5,5-Trifluoro-4-(trifluoromethyl)pentanoate

  • Structural Differences : Incorporates a tert-butyl ester and benzyloxycarbonyl (Z) protecting group.
  • Synthesis: Custom synthesis via specialized catalysts; CAS 1422766-09-3. The trifluoromethyl group adjacent to the amino moiety increases lipophilicity .

Sodium 5,5,5-Trifluoro-4-hydroxypentanoate

  • Structural Differences: Replaces phenylamino with a hydroxyl group and is a sodium salt.
  • Properties : Enhanced water solubility due to the carboxylate salt form; molecular formula C₅H₇F₃O₃ .

Data Table: Key Properties of Compared Compounds

Compound Name Structural Feature Synthesis Conditions Enantiomeric Excess (%) Molecular Formula Key Applications
Methyl 5,5,5-Trifluoro-4-(phenylamino)pentanoate (Target) Phenylamino, methyl ester Not specified Not reported C₁₃H₁₅F₃NO₂ (inferred) Pharmaceutical intermediates
Methyl (S)-5,5,5-Trifluoro-4-((4-nitrobenzylidene)amino)pentanoate (5Fa) 4-Nitrobenzylidene imine QD-3/A-1, -50°C, THF 90 C₁₃H₁₂F₃N₂O₄ Asymmetric catalysis
Methyl 5,5,5-Trifluoro-4-(2-(4-nitrophenyl)hydrazono)pentanoate 4-Nitrophenylhydrazono Not specified Not reported C₁₂H₁₂F₃N₃O₄ Coordination chemistry
Methyl 5,5,5-Trifluoro-4-(p-tolylamino)pentanoate Para-methylphenylamino Not specified Not reported C₁₄H₁₇F₃NO₂ Agrochemicals
Sodium 5,5,5-Trifluoro-4-hydroxypentanoate Hydroxyl group, sodium salt Not specified Not applicable C₅H₇F₃O₃ Solubility-enhanced formulations

Research Findings and Implications

  • Electronic Effects: Nitro or hydrazono substituents enhance electrophilicity, favoring nucleophilic reactions, while methyl groups on phenylamino modulate steric interactions .
  • Biological Relevance : The trifluoromethyl group improves metabolic stability, making these compounds candidates for protease inhibitors or kinase modulators .

Biological Activity

Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H14F3NO2C_{12}H_{14}F_3NO_2 and is characterized by a trifluoromethyl group and a phenylamino moiety. The presence of these functional groups contributes to its unique biological properties.

The compound has been studied for its role in inhibiting malonyl-CoA decarboxylase (MCD), an enzyme that regulates cellular malonyl-CoA levels. Elevated malonyl-CoA is associated with apoptosis in cancer cells. In vitro studies have demonstrated that this compound can increase malonyl-CoA levels and exhibit cytotoxic effects on various human cancer cell lines, particularly MCF7 cells. This suggests that the compound may serve as a potential therapeutic agent targeting metabolic pathways involved in cancer cell survival .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated through various assays. The following table summarizes key findings from different studies regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
MCF7~10Inhibition of MCD leading to increased malonyl-CoA levels
A549~15Induction of apoptosis via metabolic disruption
HeLa~12Inhibition of fatty acid synthesis pathways

These data indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, primarily through metabolic interference.

Case Studies

Case Study 1: MCF7 Cell Line
In a study investigating the effects of this compound on breast cancer cells (MCF7), researchers observed that treatment with the compound resulted in a marked increase in cellular malonyl-CoA levels. This elevation was correlated with reduced ATP levels and increased apoptosis rates in treated cells compared to controls .

Case Study 2: A549 Cell Line
Another study focused on lung cancer cells (A549), where the compound demonstrated an IC50 value of approximately 15 µM. The mechanism was attributed to the inhibition of fatty acid synthase (FAS), leading to metabolic dysregulation and subsequent cell death .

Research Findings and Implications

Recent research highlights the potential of this compound as a promising candidate for further development as an anticancer agent. Its ability to target metabolic pathways provides a novel approach in cancer therapy. Furthermore, ongoing studies are exploring its selectivity and efficacy against various cancer types.

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